Carboxypeptidase B

概要

説明

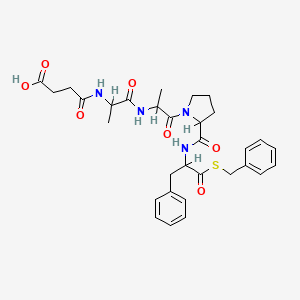

Carboxypeptidase B is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features multiple functional groups, including amides, sulfides, and carboxylic acids, which contribute to its diverse reactivity and potential biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carboxypeptidase B typically involves multi-step organic synthesis. The key steps include:

Formation of the benzylsulfanyl group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

Coupling with phenylpropanoyl chloride: The benzylsulfanyl group is then coupled with phenylpropanoyl chloride in the presence of a base such as triethylamine.

Formation of the pyrrolidine ring: The intermediate is reacted with pyrrolidine under acidic conditions to form the pyrrolidine ring.

Amidation reactions: The final steps involve multiple amidation reactions to introduce the remaining amide groups and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

化学反応の分析

Catalytic Mechanism

CPB employs a promoted-water pathway for catalysis, involving coordinated interactions between its active-site zinc ion, conserved residues, and substrate molecules . Key steps include:

-

Substrate Binding : The C-terminal basic amino acid docks into a hydrophobic pocket, with its positively charged guanidinium/amino group forming electrostatic interactions with Asp255 .

-

Zinc Coordination : The catalytic zinc ion (Zn²⁺) polarizes the carbonyl oxygen of the scissile bond, facilitating nucleophilic attack by a zinc-bound water molecule .

-

Transition State Stabilization : Glu270 acts as a general base, deprotonating the nucleophilic water while Arg145 stabilizes the tetrahedral intermediate .

-

Peptide Bond Cleavage : Proton transfer from Glu270 to the departing amine group completes hydrolysis, releasing the truncated peptide and free amino acid .

Structural Evidence :

-

Crystal structures reveal that the sulfamide group of the inhibitor N-sulfamoyl-L-arginine binds asymmetrically to Zn²⁺, mimicking the transition state .

-

Mutagenesis studies confirm that Arg275 in the substrate-binding pocket dictates specificity for acidic residues in homologous enzymes, highlighting the role of electrostatic complementarity .

Substrate Specificity and Kinetic Parameters

CPB exhibits strict specificity for C-terminal lysine, arginine, and ornithine, with kinetic parameters modulated by pH, temperature, and substrate structure .

Key Findings :

-

Immobilization increases Kₘ tenfold due to diffusion limitations but enhances thermal stability (activity retained at 50°C vs. 25°C for soluble CPB) .

-

Activity drops sharply at pH <6.0 or >9.0, correlating with protonation states of active-site residues .

Inhibition and Metal Ion Dependence

CPB’s activity is regulated by metal ions and competitive inhibitors:

Metal Ion Role :

Structural Insights from Crystallography

High-resolution structures (1.25 Å) reveal:

-

Active Site Architecture : A hydrophobic cleft lined with Leu203, Ile247, and Tyr248 positions the substrate .

-

Zinc Coordination : Zn²⁺ is ligated by His67, Glu70, and His195, with a fourth site occupied by water or inhibitor .

-

Inhibitor Binding : N-Sulfamoyl-L-arginine forms hydrogen bonds with Asp255 and van der Waals contacts with Leu203/Ile247 .

科学的研究の応用

Biochemical Role in Protein Digestion

Functionality : CPB specifically cleaves C-terminal amino acids, particularly lysine (Lys) and arginine (Arg), from peptides and proteins. This specificity is vital for the activation and inactivation of various biological molecules.

- Research Findings : A study demonstrated that CPB can effectively reduce the charge of non-C-terminal peptides, enhancing their separation during proteomic analyses. The method showed a significant increase in the identification of C-terminal peptides, improving proteomic profiling capabilities .

Clinical Applications in Hormone Processing

Hormone Biosynthesis : CPB is involved in the processing of prohormones within secretory granules of the pituitary gland. It cleaves specific peptide sequences to produce active hormones.

- Case Study : Research indicated that CPB activity was detected in rat pituitary secretory granules, where it cleaved C-terminal residues from pro-opiocortin and provasopressin, suggesting its essential role in hormone maturation .

Inflammation Modulation

Anti-inflammatory Properties : Recent studies have highlighted CPB's role in modulating inflammatory responses. It has been shown to downregulate local inflammation mediated by complement component C5a.

- Research Insights : A study indicated that CPB acts as a molecular link between inflammation and coagulation pathways, suggesting potential therapeutic applications in managing inflammatory diseases .

Diagnostic Biomarker for Acute Pancreatitis

Clinical Marker : The presence of active CPB in serum has been associated with the severity of acute pancreatitis.

- Findings : Elevated levels of CPB have been proposed as a biomarker for assessing disease severity, providing clinicians with valuable diagnostic information .

Applications in Proteomics

Proteomic Techniques : CPB is utilized in proteomics for its ability to selectively cleave peptides, which aids in the identification and characterization of proteins.

- Methodology : The use of CPB-assisted charge-based fractionation has been shown to enhance the resolution of peptide mixtures in mass spectrometry analyses, allowing for better identification of neo-C-termini derived from endogenous proteolysis .

Therapeutic Potential

Drug Development : Given its specificity for C-terminal residues, CPB is being explored for potential therapeutic applications, including targeted drug delivery systems that exploit its enzymatic activity.

- Patent Insights : Innovations involving recombinant production of CPB have been patented, highlighting its potential use in biopharmaceuticals and enzyme replacement therapies .

Data Table: Summary of Applications

作用機序

The mechanism of action of Carboxypeptidase B is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s amide and sulfide groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

Carboxypeptidase B analogs: Compounds with similar structures but different substituents on the benzyl or pyrrolidine rings.

Other amide-containing compounds: Compounds with similar amide linkages but different overall structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

生物活性

Carboxypeptidase B (CPB) is a metalloproteinase that plays a crucial role in various biological processes, primarily in protein digestion and hormone processing. This article explores the biological activity of CPB, highlighting its enzymatic functions, specificity, and implications in health and disease.

Overview of this compound

This compound is classified under the M14 family of exopeptidases. It is primarily found in the pancreas and is involved in the hydrolysis of basic amino acids from the C-terminus of peptides. This enzymatic action is essential for the digestion of proteins and the activation of certain hormones.

Enzymatic Activity and Specificity

Cleavage Mechanism

CPB exhibits a high degree of specificity for basic amino acids, particularly lysine (K) and arginine (R). Research indicates that CPB can efficiently cleave carboxyl-terminal K and R residues from peptides, which is critical for various physiological processes. For instance, studies have shown that CPB can cleave 92.1% of internal peptides in E. coli tryptic digests, demonstrating its effectiveness in peptide processing .

Kinetic Properties

The kinetic properties of CPB have been characterized using various oligopeptides. The enzyme displays a preference for substrates with basic residues at the C-terminus, with studies revealing significant catalytic efficiencies when interacting with synthetic peptides ending in K or R .

Biological Roles

Hormone Processing

CPB plays a vital role in the processing of prohormones in the pituitary gland. It has been shown to cleave COOH-terminal residues from pro-opiocortin and provasopressin, which are essential for producing active hormones such as adrenocorticotropin (ACTH) and vasopressin . This processing is crucial for maintaining hormonal balance and responding to physiological demands.

Inflammatory Response Regulation

Recent studies suggest that CPB may serve as a protective mediator in inflammatory conditions such as osteoarthritis. It has been observed to inhibit complement activation, thereby reducing inflammatory damage in joint tissues . In animal models, CPB deficiency resulted in exacerbated arthritis symptoms, indicating its protective role against inflammatory joint diseases .

Comparative Analysis

The biological activity of CPB varies across species, with notable differences between mammals and crustaceans. In mammals, CPB is primarily associated with digestive processes in the pancreas. In contrast, its role in crustaceans appears to be more focused on digestion within the hepatopancreas .

| Feature | Mammals | Crustaceans |

|---|---|---|

| Primary Location | Pancreas | Hepatopancreas |

| Main Function | Protein digestion | Digestion |

| Substrate Specificity | Basic amino acids (K/R) | Similar but less characterized |

Case Studies

- Peptide Cleavage Efficiency : A study utilizing synthetic peptides demonstrated that after incubation with CPB, significant mass shifts were observed for peptides ending with K and R, confirming its selective cleavage activity .

- Hormonal Processing : Research on rat pituitary secretory granules revealed that CPB-like activity was essential for processing prohormones into their active forms, emphasizing its role in endocrine function .

- Inflammation Protection : In a model of collagen-induced arthritis, mice lacking CPB exhibited more severe joint damage compared to their wild-type counterparts, underscoring the enzyme's protective effects against inflammation .

特性

IUPAC Name |

4-[[1-[[1-[2-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWURVFFNODFJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009277 | |

| Record name | 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxypeptidase B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9025-24-5 | |

| Record name | 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxypeptidase B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。